molecular formula C12H18N4O2S B2793984 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide CAS No. 2319803-45-5

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide

Cat. No.: B2793984
CAS No.: 2319803-45-5
M. Wt: 282.36
InChI Key: JAUPJBDQTJNZBD-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a tetrahydrofuran ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the thiadiazole and piperidine intermediates with tetrahydrofuran-2-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors for better control over reaction parameters and employing purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the tetrahydrofuran ring may contribute to the compound’s overall stability and solubility. These interactions can lead to the modulation of cellular pathways involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another thiadiazole-piperidine derivative with potential antitumor activity.

    N-(1-(1,2,4-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide: A structural isomer with different electronic properties and reactivity.

    N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)butanamide: A similar compound with a butanamide group instead of a tetrahydrofuran ring.

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h8-10H,1-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJBDQTJNZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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